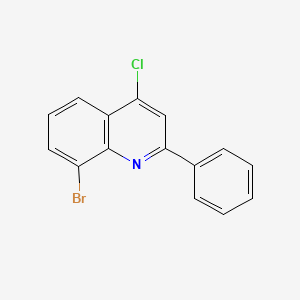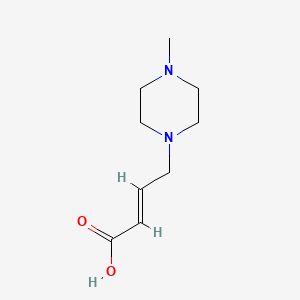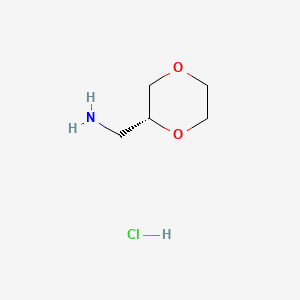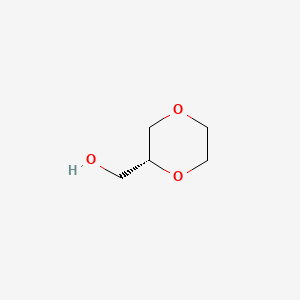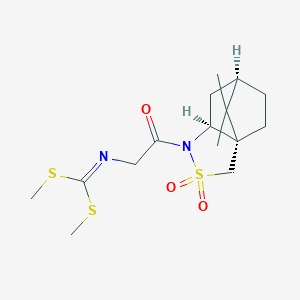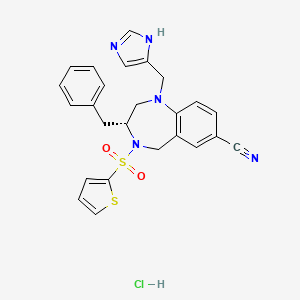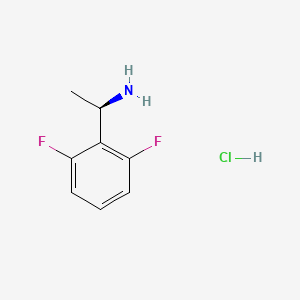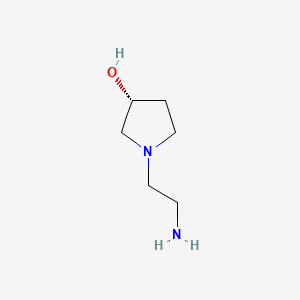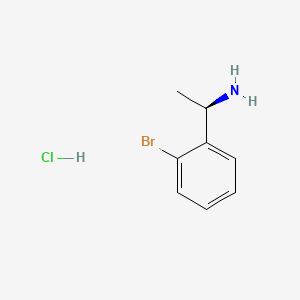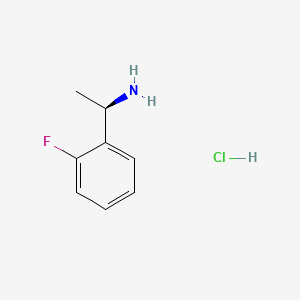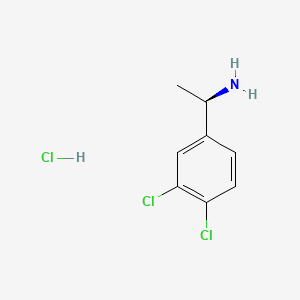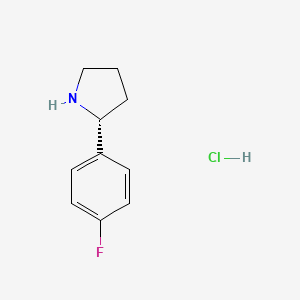
(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Fluorophenyl)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 4-fluorophenyl group.
Formation of Pyrrolidine Ring: The 4-fluorophenyl group is then reacted with a suitable amine to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-2-(4-fluorophenyl)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for ®-2-(4-fluorophenyl)pyrrolidine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: To introduce the pyrrolidine ring.
Chiral Catalysts: To achieve enantioselectivity.
Crystallization: For purification and isolation of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: ®-2-(4-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
®-2-(4-fluorophenyl)pyrrolidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: Used as a tool to study receptor interactions and signal transduction pathways.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Investigated for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of ®-2-(4-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-3-(4-Fluorophenyl)pyrrolidine Hydrochloride: Another chiral pyrrolidine derivative with a similar structure but different substitution pattern.
(S)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride: The enantiomer of the compound , with different pharmacological properties.
Uniqueness: ®-2-(4-fluorophenyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and substitution pattern, which confer distinct pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZFKQCJNIDQPL-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
